molecular formula C20H17FN2O2 B11240543 N-(3-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(3-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11240543
M. Wt: 336.4 g/mol
InChI Key: VAFYABAUYZBZQH-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyphenylmethyl group attached to a dihydropyridine ring. The presence of these groups imparts specific chemical properties that make this compound valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(3-FLUOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the dihydropyridine ring facilitates its interaction with biological membranes. These interactions can lead to various biochemical effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

N-(3-FLUOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H17FN2O2/c1-14-5-2-6-15(11-14)13-23-10-4-9-18(20(23)25)19(24)22-17-8-3-7-16(21)12-17/h2-12H,13H2,1H3,(H,22,24)

InChI Key

VAFYABAUYZBZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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